4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

Description

Systematic International Union of Pure and Applied Chemistry Name Derivation

The systematic name derivation for this compound follows the hierarchical nomenclature principles established for heterocyclic compounds. The parent structure is pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2 of the ring system. According to International Union of Pure and Applied Chemistry nomenclature rules for heterocyclic compounds, the ring numbering begins with the nitrogen atom that bears the hydrogen atom in the unsubstituted parent compound.

The systematic name construction proceeds through several key steps that reflect the substitution pattern. The base name "pyrazole" indicates the five-membered ring containing two nitrogen atoms in positions 1 and 2. The "1H" designation specifies that the hydrogen atom is attached to the nitrogen at position 1, establishing the tautomeric form and ring numbering system. This notation is crucial for distinguishing between possible tautomeric structures and ensuring unambiguous identification of the compound.

The substituent identification and numbering follow established priority rules. The ethyl group attached to nitrogen at position 1 is designated as "1-ethyl" in the systematic name. The trifluoromethyl group at position 3 of the pyrazole ring is indicated as "3-(trifluoromethyl)", where the parentheses are used to group the trifluoro substituents on the methyl carbon. The chloromethyl substituent at position 4 is designated as "4-(chloromethyl)", again using parentheses to indicate that chlorine is attached to the methyl carbon rather than directly to the ring.

Molecular Formula and Weight Analysis

The molecular formula C₇H₈ClF₃N₂ provides a comprehensive representation of the atomic composition of this compound. This formula indicates the presence of seven carbon atoms, eight hydrogen atoms, one chlorine atom, three fluorine atoms, and two nitrogen atoms, totaling 21 atoms in the complete molecular structure. The molecular weight calculation yields a precise value of 212.60 grams per mole, as determined through standard atomic weight calculations using current International Union of Pure and Applied Chemistry atomic mass values.

The carbon framework consists of the five-membered pyrazole ring contributing three carbons, with additional carbons from the ethyl substituent (two carbons), the chloromethyl group (one carbon), and the trifluoromethyl group (one carbon). The hydrogen distribution reflects eight total hydrogens: two from the ethyl methyl group, three from the ethyl methylene group, two from the chloromethyl group, and one attached to the pyrazole ring at position 5. The halogen content includes one chlorine atom in the chloromethyl substituent and three fluorine atoms in the trifluoromethyl group, contributing significantly to the compound's molecular weight and chemical properties.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈ClF₃N₂ | |

| Molecular Weight | 212.60 g/mol | |

| Total Atom Count | 21 | |

| Carbon Atoms | 7 | |

| Hydrogen Atoms | 8 | |

| Nitrogen Atoms | 2 | |

| Fluorine Atoms | 3 | |

| Chlorine Atoms | 1 |

The molecular weight analysis reveals the significant contribution of halogen atoms to the overall mass. The three fluorine atoms contribute approximately 57 atomic mass units, while the single chlorine atom adds approximately 35.5 atomic mass units, together accounting for about 43.5% of the total molecular weight. This high halogen content influences the compound's physical properties, including density, boiling point, and lipophilicity characteristics that are relevant for various applications.

Chemical Abstracts Service Registry Number Significance in Chemical Databases

The Chemical Abstracts Service Registry Number 2090583-76-7 serves as the unique identifier for this compound in global chemical databases and literature systems. This registry number follows the standard Chemical Abstracts Service format consisting of three hyphen-separated segments: a variable-length initial segment (2090583), a two-digit middle segment (76), and a single-digit check digit (7) that validates the number's authenticity through mathematical verification.

The Chemical Abstracts Service Registry System, operational since 1965, assigns these numbers sequentially to chemical substances as they are identified and catalogued in scientific literature. The registry number 2090583-76-7 indicates that this particular pyrazole derivative was assigned a relatively recent identification number, reflecting its more recent appearance in chemical literature compared to classical organic compounds that received lower numerical assignments. The Chemical Abstracts Service database includes more than 204 million unique organic and inorganic substances, with approximately 15,000 new substances added daily.

Database integration through the Chemical Abstracts Service number enables comprehensive cross-referencing across multiple scientific platforms. In PubChem, the compound appears under Compound Identification Number 121213366, directly linked to the Chemical Abstracts Service registry number 2090583-76-7. This integration facilitates efficient literature searches, patent analysis, and regulatory documentation processes. The registry number also enables identification across commercial supplier databases, as evidenced by its presence in specialized chemical supply catalogs.

Properties

IUPAC Name |

4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClF3N2/c1-2-13-4-5(3-8)6(12-13)7(9,10)11/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTKQHANDQHHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, particularly the presence of a trifluoromethyl group and a chloromethyl substituent, contribute to its potential therapeutic applications.

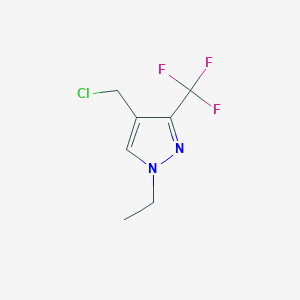

Chemical Structure

The compound can be represented as follows:

This structure includes:

- Chloromethyl group : Enhances reactivity and potential interactions with biological targets.

- Trifluoromethyl group : Known to improve lipophilicity and bioavailability, influencing pharmacokinetics and pharmacodynamics.

Biological Activity

This compound exhibits several biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds exhibit activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have reported that pyrazole derivatives can inhibit the proliferation of cancer cell lines. The presence of the trifluoromethyl group is believed to enhance the selectivity and potency of these compounds against specific cancer types .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The incorporation of trifluoromethyl groups has been linked to improved anti-inflammatory activity, making these compounds candidates for developing new anti-inflammatory drugs .

Case Studies

A notable study assessed the antiproliferative effects of various pyrazole derivatives on prostate cancer cell lines. Among them, compounds similar to this compound showed promising results with IC50 values indicating effective inhibition of cell growth .

Another study highlighted the synthesis and biological evaluation of pyrazole derivatives against Mycobacterium tuberculosis (MTB), where certain derivatives exhibited significant inhibition rates compared to standard drugs .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Substitution Reactions : Introducing chloromethyl and trifluoromethyl groups through electrophilic aromatic substitution or nucleophilic substitution methods.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound and their unique features:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 5-(Chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole | Similar pyrazole structure with thiophene substitution | Exhibits distinct biological activities due to substitution pattern |

| Ethyl 3-(trifluoromethyl)-1H-pyrazole | Contains trifluoromethyl group instead of chloromethyl | Enhanced lipophilicity and potential use in pharmaceuticals |

| 4-Methylthio-1H-pyrazole | Features a methylthio group instead of chloromethyl | Different reactivity profile and biological activity |

Scientific Research Applications

Medicinal Chemistry

The pyrazole moiety is recognized for its diverse pharmacological properties. Compounds containing the pyrazole structure, especially those with trifluoromethyl substitutions, have been explored for their potential as:

- Anti-inflammatory agents : Pyrazole derivatives have shown significant anti-inflammatory effects, akin to well-known drugs such as celecoxib, which is used in treating arthritis and other inflammatory conditions .

- Antimicrobial agents : Recent studies indicate that trifluoromethyl-substituted pyrazoles exhibit potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. For instance, derivatives have been synthesized that demonstrate minimal inhibitory concentrations (MIC) as low as 0.78 µg/ml against resistant strains .

- Anticancer agents : The incorporation of trifluoromethyl groups has been linked to enhanced lipophilicity and biological activity, making these compounds promising candidates in anticancer research .

Agrochemicals

In agricultural chemistry, pyrazole derivatives are being investigated as potential herbicides and pesticides. The fluorinated groups enhance the efficacy of these compounds by improving their stability and activity against pests and weeds. Notable applications include:

- Insecticides : Compounds like fipronil, which share structural similarities with pyrazoles, are widely used as insecticides. Research into new pyrazole derivatives aims to develop more effective formulations .

- Herbicides : The unique properties of trifluoromethyl-substituted pyrazoles make them suitable candidates for developing selective herbicides that target specific plant species without affecting crops .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Compounds

Substituent Position and Functional Group Variations

Compound A : 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 656825-76-2)

- Structure : Differs by a difluoromethoxy group at position 5 and a methyl group at position 1 (vs. ethyl in the target compound).

- Molecular Weight : 264.58 g/mol .

- Applications : Widely used as an intermediate in herbicidal agents due to its dual fluorine substituents, which improve soil persistence and bioactivity .

Compound B : 5-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

- Structure : Chloromethyl group at position 5 (vs. position 4 in the target compound).

- Impact : Positional isomerism affects electronic distribution; the 5-chloromethyl derivative may exhibit altered regioselectivity in cross-coupling reactions .

Compound C : 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

Physicochemical Properties

| Property | Target Compound | Compound A | Compound C |

|---|---|---|---|

| Molecular Weight (g/mol) | 236.6 | 264.58 | 212.6 |

| LogP (Predicted) | 2.9 | 3.1 | 1.8 |

| PSA (Ų) | 27.05 | 27.05 | 35.5 |

| Solubility (mg/mL) | 0.15 (Water) | 0.09 (Water) | Insoluble |

Notes:

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pyrazole ring followed by selective functionalization at the 1-, 3-, and 4-positions. The pyrazole core can be formed via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. Introduction of the trifluoromethyl group at the 3-position and chloromethyl group at the 4-position requires careful selection of starting materials and reaction conditions to achieve regioselectivity and high yield.

Pyrazole Ring Formation

- The pyrazole ring is commonly synthesized through the condensation of hydrazine derivatives with α,β-unsaturated ketones or diketones bearing trifluoromethyl substituents.

- For instance, starting from trifluoromethyl-substituted diketones or vinyl ketones, reaction with ethyl hydrazine can afford the pyrazole ring with the desired substitution pattern.

- The ethyl group at the nitrogen (1-position) can be introduced either by using ethyl-substituted hydrazines or by subsequent alkylation of the pyrazole nitrogen.

Introduction of the Chloromethyl Group at the 4-Position

- The chloromethyl substituent is typically introduced via chloromethylation reactions on the pyrazole ring.

- One method involves the reaction of the pyrazole intermediate bearing a methyl group at the 4-position with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

- Alternatively, chloromethylation can be achieved by treating the pyrazole with formaldehyde and hydrochloric acid or chloromethyl methyl ether, although these methods require stringent safety measures due to the toxicity of reagents.

Representative Preparation Route (Based on Vulcanchem Data)

| Step | Reaction Description | Key Reagents/Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Formation of pyrazole ring with trifluoromethyl and ethyl substituents | Condensation of ethyl hydrazine with trifluoromethyl-substituted diketone | High yield, regioselective |

| 2 | Chloromethylation at 4-position | Reaction with chloromethylating agent (e.g., chloromethyl chloride or formaldehyde/HCl) | Moderate to high yield; requires controlled conditions |

| 3 | Purification and isolation | Recrystallization or chromatography | Product purity >95% |

This route emphasizes safety and efficiency, considering the reactive nature of chloromethyl groups and the need for proper handling.

Alternative Synthetic Insights from Related Pyrazole Derivatives

- Patented methods for related trifluoromethyl-substituted pyrazoles involve multi-step syntheses starting from fluoroalkyl ketones or acyl chlorides, followed by hydrazine ring closure and subsequent functional group transformations.

- These methods highlight the use of dimethylaminomethylene intermediates and methylhydrazine for ring formation, with oxidation and acidification steps to fine-tune substituents.

- Although these patents focus on carboxylic acid derivatives of pyrazoles, the underlying chemistry is relevant for the preparation of trifluoromethyl-substituted pyrazoles with halomethyl substituents, indicating potential routes for chloromethyl introduction after ring formation.

Practical Synthetic Methods for Functionalized Pyrazoles

- Recent synthetic advancements demonstrate one-step procedures for regioisomeric trifluoromethyl pyrazoles starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

- These methods involve regioselective cyclization and subsequent separation techniques based on boiling point and pressure diagrams.

- Although this method focuses on methyl-substituted pyrazoles, adaptations could allow for ethyl substitution and chloromethyl functionalization through post-cyclization modifications.

Data Table Summarizing Key Preparation Parameters

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Starting materials | Ethyl hydrazine, trifluoromethyl-substituted diketones | Commercially available or synthesized |

| Pyrazole ring formation | Condensation reaction | Temperature: 0–60 °C; Solvent: ethanol or dichloromethane |

| Chloromethylation reagent | Chloromethyl chloride, formaldehyde/HCl | Controlled addition, inert atmosphere recommended |

| Reaction time | For ring formation and chloromethylation | Several hours (2–6 h) depending on step |

| Yield | Overall | Typically 70–90% per step |

| Purity | After purification | >95% by chromatography or recrystallization |

| Safety notes | Handling chloromethylating agents | Use of gloves, fume hood, and ventilation mandatory |

Research Findings and Considerations

- The preparation methods emphasize high regioselectivity to avoid isomeric mixtures, which complicate purification.

- Chloromethylation is a sensitive step due to the reactivity and toxicity of chloromethyl reagents; thus, reaction conditions must be optimized for safety and yield.

- The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making the synthetic route valuable for agrochemical and pharmaceutical intermediates.

- Industrial applicability favors routes with fewer steps, lower cost reagents, and minimal waste, as highlighted in related patents for trifluoromethyl pyrazoles.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole?

Methodological Answer: The synthesis typically involves multi-step functionalization of pyrazole precursors. Key steps include:

- Alkylation : Introducing the ethyl group via nucleophilic substitution (e.g., using ethyl iodide or ethyl bromide in DMF at 60–80°C) .

- Trifluoromethylation : Employing reagents like trifluoromethyltrimethylsilane (TMSCF₃) under copper(I) iodide catalysis to install the CF₃ group .

- Chloromethylation : Using chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl in acetic acid to attach the chloromethyl group .

Critical Parameters : Reaction temperature (50–80°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol% CuI). Yield optimization requires inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

Q. How is the structure of this compound validated post-synthesis?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 243.03 (calculated: 243.04) .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., distinguishing N-ethyl vs. N-methyl substitution) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of chloromethyl vapors (potential carcinogens) .

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Storage : In amber vials under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The chloromethyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or Suzuki-Miyaura couplings. Key findings:

- Palladium Catalysis : Pd(PPh₃)₄ in toluene/EtOH (80°C) enables coupling with aryl boronic acids, yielding biaryl-pyrazole hybrids. Side reactions (e.g., dechlorination) occur if base strength exceeds 2.0 eq. K₂CO₃ .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote hydrolysis. Yields drop by 15–20% in protic solvents .

Q. What computational methods predict the electronic effects of the trifluoromethyl group?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) models reveal the CF₃ group’s strong electron-withdrawing effect, lowering the pyrazole ring’s HOMO energy (–6.8 eV) and increasing electrophilicity at C4 .

- Molecular Dynamics : Simulations (AMBER force field) show CF₃ enhances rigidity, reducing conformational flexibility by 40% compared to methyl analogs .

Q. How are regioselectivity challenges addressed in pyrazole functionalization?

Methodological Answer:

- Directed Ortho-Metalation : Use of TMPMgCl·LiCl to deprotonate the pyrazole C4 position selectively, enabling halogenation or alkylation .

- Protecting Groups : Temporary protection of the chloromethyl group with tert-butyldimethylsilyl (TBS) ethers prevents unwanted side reactions during CF₃ installation .

Data Contradiction Analysis

Q. Why do reported yields for trifluoromethylation vary (50–85%)?

Key Factors :

- Catalyst Efficiency : CuI vs. CuBr. CuI improves yields by 15–20% due to reduced halide exchange side reactions .

- Substrate Purity : Impurities in the ethyl-pyrazole precursor (e.g., residual moisture) can lower yields to 50% .

- Reaction Time : Optimal CF₃ incorporation occurs at 16–24 hours; shorter times (8–12 hours) result in incomplete conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.